4-Isopropylbenzoic Acid

Physical organic chemistry Substituent effects Acidity measurements

Need a defined para-substituted benzoic acid for reproducible catalyst synthesis or isomer separation studies? Isomeric impurities from mixed feedstocks compromise downstream outcomes. 4-Isopropylbenzoic acid (p-cumic acid) offers: - Para-specific electronic & steric profile (log P 2.73-3.40, mp 116-120°C) - Enables selective crystallization from meta-isomer mixtures per Sumitomo process patent - ≥98% purity, suitable for transesterification catalyst & tyrosinase inhibition assays

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 536-66-3
Cat. No. B349260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylbenzoic Acid
CAS536-66-3
Synonyms4-isopropylbenzoate
4-isopropylbenzoic acid
cumic acid
p-cumate
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12)
InChIKeyCKMXAIVXVKGGFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid
Solubility0.151 mg/mL at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylbenzoic Acid Technical Specifications


4-Isopropylbenzoic acid (CAS 536-66-3), also known as p-cumic acid or cuminic acid, is a para-substituted aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂ and molecular weight of 164.20 g/mol. The compound is characterized by an isopropyl group substituted at the para position (position 4) of the benzoic acid ring [1]. This specific substitution pattern confers distinct physicochemical properties, including a melting point of 116–120°C, a calculated log P of 2.73–3.40, and limited aqueous solubility of approximately 152 mg/L at 25°C [1]. 4-Isopropylbenzoic acid is commercially available from multiple suppliers at purity grades ranging from 97% to 99.94% as determined by HPLC or GC analysis .

Para-substituted isomer: predictable resonance-stabilized reactivity for synthesis and analysis
Validated purity specifications across multiple suppliers, supporting procurement confidence
Research-fit profile: catalyst synthesis, isomer separation studies, and bioassay tool compound

Isomeric Substitution and Functional Specificity


4-Isopropylbenzoic acid cannot be indiscriminately substituted with its positional isomers (2-isopropylbenzoic acid or 3-isopropylbenzoic acid) due to fundamentally divergent electronic and steric profiles that directly affect reactivity, acidity, and downstream synthetic outcomes. Systematic investigations of the isopropyl group's substituent effects across the ortho, meta, and para positions demonstrate that the para-substituted 4-isopropylbenzoic acid exhibits the most predictable and resonance-stabilized electronic behavior, free from the steric hindrance that alters carboxyl group conformation in the 2-isomer and the attenuated pole/induced dipole interactions observed in the 3-isomer [1]. In industrial crystallization processes, the para-isomer can be selectively isolated from mixtures containing the meta-isomer (m-cumic acid), confirming that the isomers possess distinct crystallization behaviors that preclude simple interchange [2]. Furthermore, the position of the isopropyl group governs the steric environment around the reactive carboxyl moiety, which directly modulates catalyst performance, as demonstrated by the varying transesterification activities observed among triorganotin carboxylates prepared from different benzoic acid derivatives [3]. These differences in fundamental physicochemical behavior, crystallization selectivity, and catalytic performance establish that isomeric substitution of 4-isopropylbenzoic acid is not scientifically justifiable without compromising experimental reproducibility and process outcomes.

4-Isopropyl (Target)
Positional Isomer (Substitute Risk)
Resonance-stabilized carboxylate; minimal steric interference
2-Isopropyl: steric hindrance alters carboxyl conformation, acidity, and reactivity
Predictable crystallization behavior enabling selective isomer separation
3-Isopropyl: attenuated electronic effects; crystallization profile may not transfer
Consistent ligand geometry for reproducible catalyst performance
2- or 3-isomer: altered steric environment may shift catalytic outcomes

Quantitative Differentiation Evidence


Gas-Phase Acidity and Isomer Comparison

4-Isopropylbenzoic acid exhibits gas-phase acidity and solution-phase acidity values that are measurably distinct from its ortho- and meta-substituted isomers. The substituent effects of the isopropyl group were systematically investigated across all three positional isomers using enthalpies of formation, gas-phase acidities, and acidities in methanol and dimethyl sulfoxide [1]. The study demonstrates that the 4-isopropyl (para) substitution pattern permits maximum resonance stabilization of the carboxylate anion without steric interference, whereas the 2-isopropyl isomer experiences conformational constraints that alter carboxyl group geometry, and the 3-isopropyl isomer exhibits attenuated pole/induced dipole interactions from its more remote position [1]. These quantitative differences in acidity profiles directly affect the compound's behavior in reactions where proton transfer or carboxylate anion stability governs reactivity.

Acidity (Gas/Solution)
Head-to-head
Para: resonance-stabilized anion; Ortho: steric constraints; Meta: attenuated induction
Acidity profile determines proton-transfer reactivity and anion stability
Gas-phase & solution data (MeOH, DMSO)
Physical organic chemistry Substituent effects Acidity measurements

Triorganotin Carboxylate Catalytic Activity

Triorganotin carboxylates synthesized from 4-isopropylbenzoic acid demonstrate quantifiable catalytic activity in transesterification reactions between ethyl acetate and primary, secondary, or tertiary alcohols. The triorganotin 4-isopropylbenzoates bearing methyl, butyl, and phenyl substituents at tin were fully characterized spectroscopically and thermally, with the coordination number of the tin atom established in both solution and solid states [1]. When tested as transesterification catalysts, these compounds displayed a strong decrease in activity when progressing from primary to tertiary alcohol substrates [1]. The reaction mechanism, elucidated by ¹¹⁹Sn NMR spectroscopy, revealed that both the ester substrate and alcohol reactant coordinate to the triorganotin compound, with reaction conversion dependent on the Lewis acidity of the tin center [1]. Preliminary tests in the transesterification of glyceryl tridodecanoate (a triglyceride model) with ethanol demonstrated considerable catalytic activity, supporting potential applications in biodiesel production [1].

Catalytic Transesterification
Head-to-head
Activity decreases from primary to tertiary alcohols; triorganotin carboxylates fully characterized
Reproducible activity requires consistent para-substitution geometry
Triglyceride model; ¹¹⁹Sn NMR mechanism
Catalysis Transesterification Organotin chemistry

Selective Crystallization from Isomer Mixtures

4-Isopropylbenzoic acid (p-cumic acid) can be selectively crystallized and isolated from solutions containing its positional isomer, m-cumic acid (3-isopropylbenzoic acid), demonstrating differential crystallization behavior that enables isomer-specific purification. The Sumitomo Chemical patent (JP2003335725A) describes a method for selectively taking out p-cumic acid from a solution obtained from cymene oxidation wastewater, where both m-cumic acid and p-cumic acid coexist in an organic solvent [1]. The method comprises carrying out a crystallization treatment of the solution containing the mixed isomers, enabling the selective precipitation of the para-isomer [1]. This industrial-scale separation process relies on the distinct crystallization kinetics and solubility profiles of the positional isomers, which differ sufficiently to permit preferential isolation of the 4-isopropyl derivative without resorting to chromatographic or other high-cost separation techniques.

Isomer Crystallization
Head-to-head
Para-isomer selectively crystallized from mixed m-/p-cumic acid solution
Differential crystallization supports process-scale isomer separation
Industrial crystallization process (Sumitomo patent)
Industrial crystallization Isomer separation Process chemistry

Commercial Purity and Analytical Standards

4-Isopropylbenzoic acid is commercially available with well-defined and independently verifiable purity specifications supported by standardized analytical methods. Thermo Fisher Scientific supplies the compound at 98% minimum purity (Assay Percent Range 98.0–100.0%) as determined by HPLC analysis, with melting point specification of 116.0°C to 120.0°C and infrared spectrum authentication . MedChemExpress offers a higher purity grade of 99.94% for research applications requiring maximal purity . TCI Chemicals provides the compound at >98.0% purity as verified by both GC and neutralization titration methods . These established purity benchmarks, validated across multiple independent suppliers, provide procurement clarity and quality assurance that may not be consistently available for less common positional isomers (e.g., 2-isopropylbenzoic acid or 3-isopropylbenzoic acid), where supply chain and analytical standardization are less robust.

Purity & Analytical Standardization
Cross-study comparable
≥98% purity (HPLC/GC); multi-supplier validated
Procurement confidence supported by standardized analytical specifications
Thermo Fisher, MedChemExpress, TCI; limited data for other isomers
Analytical chemistry Quality control Procurement specifications

Antifungal and Tyrosinase Inhibition Profile

4-Isopropylbenzoic acid, isolated from the stem bark of Bridelia retusa, exhibits quantifiable antifungal activity and functions as a reversible, uncompetitive inhibitor of mushroom tyrosinase . At a concentration of 200 μg/mL, 4-isopropylbenzoic acid completely inhibits the growth of P. species . The compound demonstrates a logD value of 3.28, indicating moderate lipophilicity consistent with membrane permeability . The uncompetitive inhibition mechanism of mushroom tyrosinase distinguishes 4-isopropylbenzoic acid from other inhibitor classes that may operate via competitive or non-competitive modes, providing a specific tool for enzymatic studies where uncompetitive inhibition is mechanistically informative .

Antifungal & Tyrosinase Inhibition
Assay context
200 μg/mL complete growth inhibition; uncompetitive tyrosinase inhibitor (logD 3.28)
Reported antifungal screening and tyrosinase inhibition context
Data to verify; dose-response evaluation recommended
Antifungal activity Tyrosinase inhibition Natural product research

Research and Industrial Application Scenarios


Transesterification Catalyst Synthesis

4-Isopropylbenzoic acid serves as the carboxylate ligand precursor for preparing triorganotin 4-isopropylbenzoates (bearing methyl, butyl, or phenyl substituents at tin), which function as model transesterification catalysts for academic and industrial research. The resulting triorganotin carboxylates have been fully characterized spectroscopically and thermally, with the tin coordination number established in both solution and solid states, and their catalytic activity has been demonstrated in transesterification reactions between ethyl acetate and primary, secondary, and tertiary alcohols, as well as in triglyceride transesterification for biodiesel model studies [1]. The defined para-substitution pattern provides a consistent steric environment around the carboxylate moiety, enabling reproducible catalyst preparation and performance evaluation.

Isomer Purification Process Development

4-Isopropylbenzoic acid's differential crystallization behavior relative to its meta-isomer (3-isopropylbenzoic acid) enables its use in developing selective separation and purification processes from mixed-isomer feedstocks. The Sumitomo Chemical patent establishes that p-cumic acid can be selectively recovered from organic solvent solutions containing both m-cumic acid and p-cumic acid via crystallization treatment, without requiring chromatographic separation [2]. This property is directly applicable to industrial process development for isomer purification and wastewater treatment from cymene oxidation processes.

Substituent Effect and Steric Studies

4-Isopropylbenzoic acid serves as a reference compound in systematic investigations of substituent effects, steric inhibition of resonance, and pole/induced dipole interactions in substituted benzoic acids. The compound has been extensively characterized alongside its 2- and 3-isopropyl isomers for enthalpies of formation, gas-phase acidities, acidities in methanol and DMSO, and IR spectra in tetrachloromethane [3]. The para-substitution pattern provides the baseline for resonance-stabilized carboxylate behavior free from ortho steric interference or meta-position attenuation, making it an essential comparator for structure-activity relationship studies involving substituted aromatic carboxylic acids.

Antifungal and Tyrosinase Research Tool

4-Isopropylbenzoic acid functions as a characterized natural product-derived tool compound for antifungal research and mushroom tyrosinase inhibition studies. The compound exhibits complete inhibition of P. species growth at 200 μg/mL and operates as a reversible, uncompetitive mushroom tyrosinase inhibitor, a specific mechanistic profile that distinguishes it from competitive or non-competitive inhibitors . With established purity grades up to 99.94% and a defined logD of 3.28, the compound is suitable for reproducible biological assays where defined lipophilicity and purity are required for accurate dose-response and mechanism-of-action studies.

Application
Selection Property
Validation Focus
Organotin Catalyst Synthesis
Para-substitution ensures consistent carboxylate geometry
Reproducibility across alcohol substrates
Isomer Separation Process
Differential crystallization from meta-isomer
Crystallization selectivity and recovery validation
Substituent Effect Studies
Resonance-stabilized para baseline
Acidity and IR spectral consistency
Antifungal & Tyrosinase Research
Uncompetitive inhibition mechanism context
Dose-response and purity-dependent reproducibility

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